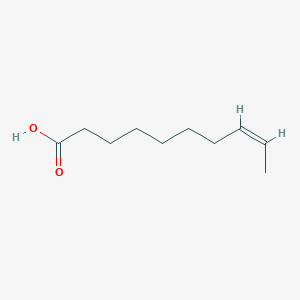
(Z)-8-Decenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-Decenoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the eighth carbon atom from the carboxyl end. It is a naturally occurring compound found in various plants and animal sources. This compound is known for its distinctive odor and is used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-8-Decenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alkenes or by the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-8-Decenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the double bond is involved in the addition of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-8-Decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a signaling molecule in certain biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating lipid metabolism.
Industry: It is utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of (Z)-8-Decenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cellular growth . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness
(Z)-8-Decenoic acid is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(Z)-dec-8-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-3H,4-9H2,1H3,(H,11,12)/b3-2- |
Clave InChI |
YBXSTMNNKQLBCD-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CCCCCCC(=O)O |
SMILES canónico |
CC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















